1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane
Beschreibung
Eigenschaften
IUPAC Name |
1,4-bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H32N2O6S2/c1-16-18(3)22(10-8-20(16)30-5)32(26,27)24-12-7-13-25(15-14-24)33(28,29)23-11-9-21(31-6)17(2)19(23)4/h8-11H,7,12-15H2,1-6H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZQHRRTBTTCEIJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1C)S(=O)(=O)N2CCCN(CC2)S(=O)(=O)C3=C(C(=C(C=C3)OC)C)C)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H32N2O6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
496.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biologische Aktivität
1,4-Bis[(4-methoxy-2,3-dimethylphenyl)sulfonyl]-1,4-diazepane (CAS No. 695175-79-2) is a synthetic compound with potential therapeutic applications. Its molecular formula is C23H32N2O6S2, and it has garnered interest due to its unique structural properties and biological activities. This article explores its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.
- Molecular Weight : 496.64 g/mol
- Density : 1.260 g/cm³ (predicted)
- Boiling Point : 666.4 ± 65.0 °C (predicted)
- pKa : -5.79 ± 0.20 (predicted)
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:
- Inhibition of Enzymatic Activity : The compound has shown potential as an inhibitor of specific enzymes involved in metabolic pathways, which may contribute to its therapeutic effects.
- Antioxidant Properties : Preliminary studies suggest that this compound may exhibit antioxidant activity, which could be beneficial in reducing oxidative stress in cells.
Pharmacological Effects
Research indicates several pharmacological effects associated with this compound:
- Anticancer Activity : In vitro studies have demonstrated that this compound can inhibit the proliferation of various cancer cell lines. For example, it has been shown to reduce glioma cell viability by inducing apoptosis and inhibiting cell cycle progression at the G2/M phase .
- Anti-inflammatory Effects : The compound has been evaluated for its anti-inflammatory properties. It appears to modulate inflammatory pathways, potentially providing therapeutic benefits in conditions characterized by chronic inflammation.
Case Studies and Research Findings
Several studies have investigated the biological activity of this compound:
-
Study on Glioma Cells :
- A study reported that treatment with the compound resulted in significant reductions in glioma cell viability through mechanisms involving activation of the Calpain/Cathepsin pathway and inhibition of AKT signaling .
- Inhibitory Effects on Enzymes :
- Antioxidant Activity Assessment :
Data Table: Summary of Biological Activities
Vergleich Mit ähnlichen Verbindungen
Structural Analogues and Receptor Affinity
Table 1: Structural and Pharmacological Comparison of 1,4-Diazepane Derivatives
Key Observations:
- Receptor Specificity : The target compound’s sulfonyl-aryl groups suggest TGR5 agonism, similar to SB-756050 . In contrast, pyridinyl-substituted derivatives (e.g., C15) exhibit antiviral activity against respiratory syncytial virus (RSV) , while NS3531 targets nicotinic acetylcholine receptors (nAChR) .
- Substituent Effects: Electron-donating groups (methoxy, methyl) on the phenyl rings enhance metabolic stability by shielding the diazepane core from oxidation. For instance, SB-756050’s poor oral bioavailability was attributed to unoptimized substituents, whereas the target compound’s 4-methoxy-2,3-dimethyl groups likely improve stability .
Metabolic Stability and Pharmacokinetics
1,4-Diazepane derivatives often face metabolic challenges due to hepatic oxidation of the nitrogen-containing ring. The target compound addresses this via steric hindrance from dimethyl groups and electron-rich methoxy substituents, which reduce cytochrome P450-mediated degradation. In contrast, SB-756050 exhibited nonlinear PK in humans due to rapid clearance . Piperazine-based analogues (e.g., NS3531) show moderate stability, while linear diamines (e.g., C15) lack sufficient data for comparison .
Q & A
Basic: What synthetic methodologies are recommended for synthesizing 1,4-diazepane derivatives with sulfonyl groups?
Answer:
The synthesis of sulfonylated 1,4-diazepane derivatives typically involves nucleophilic substitution reactions. For example:
- Step 1: React 1,4-diazepane with sulfonyl chlorides (e.g., 4-methoxy-2,3-dimethylbenzenesulfonyl chloride) in the presence of a base like Na₂CO₃ to control pH (9–10) .
- Step 2: Use polar aprotic solvents (e.g., DMF) and catalysts like K₂CO₃ or KI to enhance reactivity .
- Step 3: Purify via column chromatography (e.g., alumina column with CHCl₃/MeOH 95:5) to isolate the product .
Key Considerations: Monitor reaction progress with TLC and optimize stoichiometry to avoid side products like disubstituted byproducts.
Basic: How can structural characterization of this compound be performed to confirm purity and regiochemistry?
Answer:
- Nuclear Magnetic Resonance (NMR):
- Mass Spectrometry (MS): Use high-resolution MS (HRMS) to verify molecular weight (e.g., calculated for C₂₆H₃₂N₂O₆S₂: 556.16 g/mol) .
- Elemental Analysis (CHN): Validate stoichiometry (e.g., %C, %H, %N) within ±0.4% of theoretical values .
Advanced: How can structure-activity relationship (SAR) studies be designed to optimize this compound’s activity as a TGR5 agonist?
Answer:
-
Scaffold Modification: Replace sulfonyl groups with bioisosteres (e.g., carbamates or phosphonates) to modulate potency and selectivity .
-
Substituent Analysis: Systematically vary methoxy and methyl groups on the phenyl ring to assess steric/electronic effects on receptor binding. For example:
Substituent Position Activity (EC₅₀, nM) Selectivity (TGR5 vs. CB1/CB2) 4-OMe, 2,3-diMe 67 >100-fold 4-Cl, 2-Me 136 50-fold Data adapted from TGR5 agonist studies . -
Pharmacokinetic Profiling: Assess metabolic stability using liver microsomes and improve oral bioavailability by reducing lipophilicity (e.g., introduce polar groups like tetrahydropyran) .
Advanced: What computational strategies are suitable for predicting binding modes of this compound to nicotinic acetylcholine receptors?
Answer:
- Molecular Docking: Use software like AutoDock Vina to model interactions at the α4-α4 interface. Key residues (e.g., H142, Q150, T152) form hydrogen bonds with the diazepane ring and sulfonyl groups .
- Molecular Dynamics (MD): Simulate ligand-receptor stability over 100 ns to evaluate binding free energy (ΔG) using MM-PBSA calculations .
- Mutagenesis Validation: Compare docking predictions with experimental data from mutated receptors (e.g., H142A reduces binding affinity by 10-fold) .
Advanced: How can researchers resolve contradictions in pharmacological data (e.g., variable EC₅₀ values across assays)?
Answer:
- Assay Optimization:
- Data Normalization: Express activity as % efficacy relative to a reference agonist (e.g., forskolin for cAMP assays) .
- Meta-Analysis: Pool data from multiple studies (e.g., phase 1 trials vs. in vitro assays) and apply statistical models (e.g., ANOVA) to identify outliers .
Basic: What safety protocols are critical when handling sulfonylated diazepanes in the lab?
Answer:
- Personal Protective Equipment (PPE): Wear nitrile gloves, lab coat, and goggles to avoid skin/eye contact .
- Ventilation: Use fume hoods for reactions involving sulfonyl chlorides (corrosive/toxic vapors) .
- Waste Disposal: Neutralize acidic byproducts with NaHCO₃ before disposal in designated hazardous waste containers .
Advanced: How can in silico tools guide the design of derivatives with improved metabolic stability?
Answer:
- Metabolite Prediction: Use software like Schrödinger’s ADMET Predictor to identify vulnerable sites (e.g., sulfonyl groups prone to glucuronidation) .
- CYP450 Inhibition Screening: Test against CYP3A4/2D6 isoforms using liver microsomes. Replace metabolically labile groups (e.g., methyl → trifluoromethyl) to reduce clearance .
Basic: What analytical techniques are recommended for quantifying this compound in biological matrices?
Answer:
- LC-MS/MS: Employ a C18 column with mobile phase (MeOH:buffer 65:35) and MRM transitions for sulfonyl-diazepane (e.g., m/z 556 → 238) .
- Sample Preparation: Use protein precipitation (acetonitrile) or solid-phase extraction (C18 cartridges) to isolate the compound from plasma .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
